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molecular formula C14H14O2S B8704162 Benzene, 1,2-dimethyl-4-(phenylsulfonyl)- CAS No. 10355-01-8

Benzene, 1,2-dimethyl-4-(phenylsulfonyl)-

Cat. No. B8704162
M. Wt: 246.33 g/mol
InChI Key: RHTXXJKJDGMETM-UHFFFAOYSA-N
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Patent
US05530130

Procedure details

110 g of o-xylene, 176 g of benzenesulphonyl chloride and 0.16 g of iron(III) chloride are brought together at room temperature and the mixture is heated at 110° C. in the course of 2 hours. When the evolution of HCl has ended, the mixture is heated to 140° C. and the product is discharged onto a metal sheet. On cooling, the melt solidifies to a colourless mass. Yield: 243 g.
Quantity
176 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110 g
Type
reactant
Reaction Step Three
Quantity
0.16 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=1[CH3:19]>[Fe](Cl)(Cl)Cl>[C:1]1([S:7]([C:15]2[CH:16]=[CH:17][C:18]([CH3:19])=[C:13]([CH3:12])[CH:14]=2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
176 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
110 g
Type
reactant
Smiles
CC=1C=CC=CC1C
Step Four
Name
Quantity
0.16 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are brought together at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 140° C.
TEMPERATURE
Type
TEMPERATURE
Details
On cooling

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC(=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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